molecular formula C10H19F3O B055165 (S)-1,1,1-Trifluorodecan-2-ol CAS No. 111423-27-9

(S)-1,1,1-Trifluorodecan-2-ol

Cat. No. B055165
CAS RN: 111423-27-9
M. Wt: 212.25 g/mol
InChI Key: FZHCYMPYGWJDQU-VIFPVBQESA-N
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Description

Synthesis Analysis

The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including compounds similar to (S)-1,1,1-Trifluorodecan-2-ol, has been achieved through hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts, leading to enantiomerically pure trifluorolactic acid (Kuroki et al., 2000). Another approach involves the use of 1-trifluoromethylvinylsilane as a CF2=C(-)-CH2+ synthon for the synthesis of functionalized 1,1-difluoro-1-alkenes, showcasing the versatility of building blocks for fluorinated compounds (Ichikawa et al., 2003).

Molecular Structure Analysis

Research on the molecular structure of fluorinated compounds similar to (S)-1,1,1-Trifluorodecan-2-ol has been conducted, with electron diffraction investigations providing insights into their geometric configurations and the influence of fluorination on molecular stability (Iwasaki, 1958).

Chemical Reactions and Properties

Trifluorodiazoethane, a related reagent, has been extensively used for the synthesis of various trifluoromethyl-substituted organic molecules, highlighting the reactivity and utility of fluorinated compounds in synthetic chemistry (Mykhailiuk, 2020). The synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate further demonstrate the diverse chemical transformations possible with trifluoromethyl groups (Hanamoto et al., 2003).

Physical Properties Analysis

The unique physical properties of fluorinated alcohols, such as (S)-1,1,1-Trifluorodecan-2-ol, are often characterized by their high stability and reactivity, which make them valuable in various chemical reactions and applications. The comprehensive review of 2,2,2-trifluorodiazoethane's journey since its discovery elucidates the significant impact of fluorination on the physical properties of organic compounds (Mykhailiuk, 2020).

Chemical Properties Analysis

The chemical properties of (S)-1,1,1-Trifluorodecan-2-ol and related compounds are marked by their reactivity towards various organic synthesis reactions. The role of trifluorodiazoethane as a trifluoroethylating reagent showcases the chemical versatility of fluorinated compounds, enabling the synthesis of a wide array of fluorine-containing organic molecules (Mykhailiuk, 2020).

Scientific Research Applications

Enantioselective Synthesis

(S)-1,1,1-Trifluorodecan-2-ol is involved in the enantioselective synthesis of fluorine-containing compounds. For instance, Kuroki et al. (2000) demonstrated the synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating enol acetates using chiral ruthenium catalysts, which is a crucial process in producing enantiomerically pure trifluorolactic acid (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Synthesis of Epoxypropane and Other Derivatives

Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, leading to the successful conversion into 1,1,1-trifluoro-2,3-epoxypropane. This demonstrates the compound's versatility in chemical synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).

Microwave-Assisted Synthesis

Rayo et al. (2010) presented an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. They utilized microwave irradiation, which is an environmentally friendly approach, indicating the compound's role in green chemistry (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).

Solvent Applications

Eberson et al. (1997) discussed the use of hexafluoropropan-2-ol, a related compound, as a solvent. Its properties, such as low nucleophilicity and high hydrogen bonding strength, make it ideal for studying radical cations, indicating potential uses for (S)-1,1,1-Trifluorodecan-2-ol in similar applications (Eberson, Hartshorn, Persson, & Radner, 1997).

Physicochemical Property Studies

Fioroni et al. (2003) used 1,1,1-Trifluoro-propan-2-ol to study the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. Their research provides insights into the behavior of such compounds in aqueous solutions, which could be extrapolated to (S)-1,1,1-Trifluorodecan-2-ol (Fioroni, Burger, Mark, & Roccatano, 2003).

properties

IUPAC Name

(2S)-1,1,1-trifluorodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCYMPYGWJDQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1,1-Trifluorodecan-2-ol

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